(4-prop-1-en-2-ylcyclohexyl)methanol
Description
(4-prop-1-en-2-ylcyclohexyl)methanol (CAS: 536-59-4, trans-Shisool) is a monoterpenoid alcohol with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol . Its structure consists of a cyclohexane ring substituted with a methanol group at position 1 and a propenyl (isopropenyl) group at position 3. The compound is notable for its bicyclic framework and hydroxyl functionality, which influence its physicochemical properties, including solubility, boiling point, and hydrogen-bonding capacity. It is commonly used in fragrance formulations and organic synthesis intermediates .
Structure
3D Structure
Properties
CAS No. |
22521-57-9 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(4-prop-1-en-2-ylcyclohexyl)methanol |
InChI |
InChI=1S/C10H18O/c1-8(2)10-5-3-9(7-11)4-6-10/h9-11H,1,3-7H2,2H3 |
InChI Key |
GMYHXOPIKMGWOM-UHFFFAOYSA-N |
SMILES |
CC(=C)C1CCC(CC1)CO |
Canonical SMILES |
CC(=C)C1CCC(CC1)CO |
physical_description |
Solid |
Synonyms |
cis-isopulegone isopulegone pulegone pulegone, (R)-isomer pulegone, (S)-isome |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-prop-1-en-2-ylcyclohexyl)methanol typically involves the hydrogenation of perillaldehyde. The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere . The reaction proceeds as follows:
Hydrogenation of Perillaldehyde:
Industrial Production Methods
In industrial settings, the production of (4-prop-1-en-2-ylcyclohexyl)methanol may involve large-scale hydrogenation reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(4-prop-1-en-2-ylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form cyclohexane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (4-prop-1-en-2-ylcyclohexyl)ketone or (4-prop-1-en-2-ylcyclohexyl)aldehyde.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexyl derivatives.
Scientific Research Applications
(4-prop-1-en-2-ylcyclohexyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-prop-1-en-2-ylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Cyclohexene/ane Backbones
1-Methyl-4-propan-2-ylcyclohex-3-en-1-ol
- Molecular Formula : C₁₀H₁₆O
- Molecular Weight : 154.25 g/mol
- Key Differences: Contains a hydroxyl (-OH) group instead of a methanol (-CH₂OH) group. Features a cyclohexene ring (unsaturated) compared to the saturated cyclohexane ring in the target compound.
2-[(1R)-4-Methylcyclohex-3-en-1-yl]propan-2-ol
- Molecular Formula : C₁₀H₁₈O
- Molecular Weight : 154.25 g/mol
- Key Differences: Substituted with an isopropyl alcohol group (-C(CH₃)₂OH) instead of a methanol group. The stereochemistry (R-configuration) at the cyclohexene ring alters spatial interactions, affecting crystal packing and intermolecular hydrogen bonding .
4-Methyl-1-propan-2-ylcyclohex-3-en-1-ol
Functional Group Variations
2-Methylcyclohexan-1-one
- Molecular Formula : C₇H₁₂O
- Molecular Weight : 112.17 g/mol
- Key Differences: Ketone group (-C=O) replaces the methanol group, eliminating hydrogen-bond donor capability. Reduced polarity lowers water solubility but enhances volatility compared to the target compound .
2-[1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy]ethanol
Physicochemical Properties Comparison
Hydrogen-Bonding and Crystallographic Behavior
The target compound’s methanol group enables strong hydrogen-bond interactions, as observed in SHELX-refined crystal structures . In contrast:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
